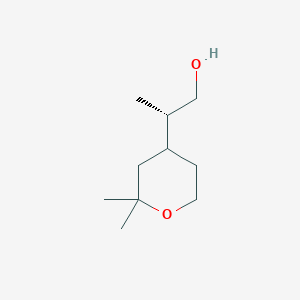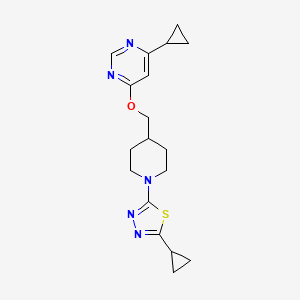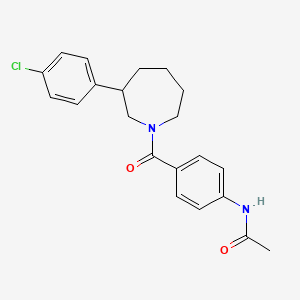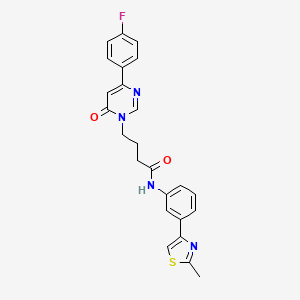
(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol, also known as DMPO, is a chiral alcohol that has gained significant attention in the scientific community due to its unique properties and potential applications. DMPO is a colorless liquid that is soluble in water and organic solvents. It is commonly used as a spin trapping agent in free radical research and has shown promising results in various biochemical and physiological studies. In
作用機序
(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol works by trapping free radicals through a process called spin trapping. When a free radical reacts with (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol, it forms a stable adduct that can be detected by electron paramagnetic resonance (EPR) spectroscopy. The EPR spectrum of the adduct provides information about the nature of the free radical and the reaction kinetics. (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has a high spin trapping efficiency and can trap a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals.
Biochemical and Physiological Effects:
(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has been shown to have a wide range of biochemical and physiological effects. It has been reported to protect against oxidative stress-induced cell damage and apoptosis. (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has also been shown to inhibit the activity of various enzymes, including xanthine oxidase, NADPH oxidase, and cyclooxygenase. In addition, (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has been shown to modulate the expression of various genes involved in oxidative stress and inflammation.
実験室実験の利点と制限
(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has several advantages as a spin trapping agent. It has a high spin trapping efficiency, is stable under a wide range of conditions, and can be easily detected by EPR spectroscopy. (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol is also relatively non-toxic and can be used in vivo. However, (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has some limitations. It can react with other molecules in addition to free radicals, leading to false-positive results. In addition, the adducts formed by (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol can be unstable under certain conditions, leading to loss of signal.
将来の方向性
There are several future directions for (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol research. One area of interest is the development of new spin trapping agents that have improved selectivity and sensitivity. Another area of interest is the use of (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol as a diagnostic tool for oxidative stress-related diseases. (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has shown potential as a biomarker for cancer and neurodegenerative disorders, and further studies are needed to validate its clinical utility. Finally, (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has been used in various animal models, but its efficacy and safety in humans need to be further evaluated.
合成法
(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol can be synthesized by reacting 2,2-dimethyl-4-hydroxypentanal with sodium borohydride in the presence of a catalytic amount of palladium on carbon. The resulting product is then treated with a strong acid to obtain (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol. The yield of this method is typically high, and the purity of the product can be improved by recrystallization.
科学的研究の応用
(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has been widely used as a spin trapping agent in free radical research. It reacts with free radicals to form stable adducts that can be detected by various spectroscopic techniques. This allows researchers to study the kinetics and mechanisms of free radical reactions in biological systems. (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has also been used as a probe to study the redox state of cells and tissues. It has shown potential as a diagnostic tool for oxidative stress-related diseases such as cancer and neurodegenerative disorders.
特性
IUPAC Name |
(2S)-2-(2,2-dimethyloxan-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8(7-11)9-4-5-12-10(2,3)6-9/h8-9,11H,4-7H2,1-3H3/t8-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYSAWVISQXUCI-VEDVMXKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCOC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCOC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2438959.png)
![(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine](/img/structure/B2438960.png)



![6-Chloro-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2438969.png)
![2-[(2,5-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2438971.png)


![(1'R,3a'R,8a'S,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyl-3',3a',5',7',8',8a',9',9a'-octahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B2438978.png)